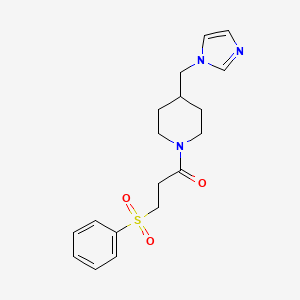

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-18(8-13-25(23,24)17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-9-19-15-20/h1-5,9,12,15-16H,6-8,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYBIHIBKEBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H22FN3O

- Molecular Weight : 363.4 g/mol

- IUPAC Name : [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone

- SMILES Notation : C1CN(CCC1CC2=NC=CN2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

The compound primarily acts through modulation of various biological pathways, particularly those involving G protein-coupled receptors (GPCRs) and kinases. It has been shown to inhibit specific kinase activities, which are crucial in cancer cell proliferation and survival. The imidazole moiety is known for its role in interacting with biological targets, enhancing the compound's efficacy in therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to the imidazole structure. For instance, derivatives with similar frameworks have demonstrated significant inhibitory effects against Candida species resistant to conventional treatments like fluconazole. The minimum inhibitory concentrations (MICs) were evaluated, showing promising results for derivatives containing the imidazole ring .

| Compound | MIC (µmol/mL) | Activity |

|---|---|---|

| Fluconazole | >1.6325 | Resistant |

| Compound A | 0.5 | Sensitive |

| Compound B | 0.8 | Sensitive |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, compounds with a similar structure have shown effectiveness against RET kinase, a target in several cancers.

Study 1: Antifungal Evaluation

A study conducted by researchers aimed to evaluate the antifungal activity of various imidazole derivatives against clinical isolates of Candida albicans and Candida tropicalis. The results indicated that certain modifications in the structure significantly enhanced antifungal potency, with specific derivatives achieving lower MIC values compared to fluconazole .

Study 2: Cancer Cell Line Inhibition

In another investigation, the compound was tested against a panel of cancer cell lines including breast and lung cancer. The findings demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one are compared below with analogous compounds from the literature.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The phenylsulfonyl group in the target compound contrasts with the methylphenyl in or simple phenyl in . Sulfonyl groups improve resistance to oxidative metabolism compared to alkyl or aryl groups .

- The piperidine-imidazole combination in the target compound differs from the dual piperidine groups in , likely altering target selectivity (e.g., kinases vs. GPCRs).

Synthetic Accessibility :

- Compounds like and are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitutions, suggesting similar routes for the target compound .

Biological Relevance :

- Imidazole derivatives in and are often explored as antimicrobial or anticancer agents, while piperidine-sulfonyl combinations (as in the target compound) are common in protease inhibitors .

Research Findings and Limitations

- Structural Uniqueness : The target compound’s combination of imidazole, piperidine, and sulfonyl groups is rare in the literature, limiting direct comparative studies.

- Data Gaps: No explicit pharmacological or crystallographic data for the target compound were found in the evidence. Properties are inferred from structural analogs.

- Future Directions : Computational modeling (e.g., docking studies) could predict target affinity, while synthetic modifications (e.g., replacing sulfonyl with carboxylates) may optimize solubility .

Q & A

Q. What are the recommended synthetic routes for 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can structural integrity be validated?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the piperidine core, often via alkylation or reductive amination of a piperidine derivative.

- Step 2 : Introduction of the imidazole moiety through nucleophilic substitution or coupling reactions (e.g., using 1H-imidazole-1-carbaldehyde under basic conditions).

- Step 3 : Sulfonylation at the propanone position using phenylsulfonyl chloride in the presence of a base like triethylamine .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) stretches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of the piperidine, imidazole, and phenylsulfonyl groups. For example, the imidazole proton signals appear as distinct singlets in the aromatic region .

- Mass Spectrometry : HRMS or LC-MS validates molecular ion peaks and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection monitors purity, while GC-MS may be used for volatile intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability in the synthesis of this compound?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency for imidazole introduction .

- Temperature Control : Exothermic steps (e.g., sulfonylation) require gradual addition and cooling to minimize side reactions.

- Work-Up : Liquid-liquid extraction or column chromatography isolates the product from unreacted reagents .

Q. How should researchers resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular models to confirm target engagement.

- Data Normalization : Account for variables like cell viability (via MTT assays) or protein concentration discrepancies.

- Structural Analysis : Molecular docking studies (using software like AutoDock) can identify binding pose variations caused by conformational flexibility in the piperidine-imidazole scaffold .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

- Target Engagement Studies : Use radiolabeled compounds or surface plasmon resonance (SPR) to measure binding kinetics to receptors/enzymes.

- Pathway Analysis : RNA sequencing or proteomics can identify downstream effects (e.g., sphingosine 1-phosphate lyase inhibition, as seen in related compounds ).

- Mutagenesis : Introduce point mutations in suspected binding pockets (e.g., catalytic sites) to validate interaction hypotheses .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at the active site, particularly for the sulfonyl group’s electrostatic contributions.

- Pharmacophore Modeling : Identify critical features (e.g., imidazole’s hydrogen-bonding capacity) for activity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C).

- Analytical Monitoring : Use HPLC to track degradation products and kinetic modeling to calculate half-life.

- Solid-State Stability : Differential Scanning Calorimetry (DSC) identifies phase transitions or hygroscopicity issues .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Confirms proton environment | δ 7.8–8.2 ppm (imidazole protons) |

| HRMS | Verifies molecular weight | [M+H]⁺ = 387.1234 (calculated) |

| IR | Identifies functional groups | S=O stretch at 1150–1300 cm⁻¹ |

Q. Table 2. Optimization Parameters for Sulfonylation Step

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Enhances reagent miscibility |

| Temperature | 0–5°C | Reduces side reactions |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.